Tetrachrome stain

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrachrome stain is a histological staining method used to differentiate various cellular components in tissue sections. It is particularly useful in visualizing cellular structures and distinguishing between different types of tissues. This stain is commonly used in medical and biological research to study tissue morphology and pathology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tetrachrome stain involves a series of steps to ensure the proper fixation, dehydration, and staining of tissue samples. The process typically includes:

Fixation: Tissue specimens are fixed in a 10% neutral-buffered formalin solution to preserve their structure.

Dehydration: The fixed tissues are dehydrated using graded ethanol solutions, followed by optional clearing in xylene.

Embedding: The dehydrated tissues are infiltrated and embedded in polymethyl methacrylate (methyl methacrylate).

Sectioning: The embedded tissues are sectioned into thin slices, usually 4–10 micrometers thick.

Staining: The sections are stained using this compound, which involves multiple dyes to achieve the desired contrast.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the required dyes and reagents. The process includes:

Synthesis of Dyes: The dyes used in this compound are synthesized through chemical reactions involving aromatic compounds and various functional groups.

Formulation: The synthesized dyes are formulated into staining solutions with precise concentrations to ensure consistent staining results.

Quality Control: The final staining solutions undergo rigorous quality control to ensure their effectiveness and reproducibility in histological applications.

Análisis De Reacciones Químicas

Types of Reactions: Tetrachrome stain undergoes several chemical reactions during the staining process, including:

Oxidation: Some dyes in the stain may undergo oxidation reactions, leading to changes in their color and binding properties.

Reduction: Reduction reactions can also occur, affecting the staining intensity and specificity.

Substitution: Substitution reactions may take place, where functional groups in the dyes interact with tissue components.

Common Reagents and Conditions:

Formaldehyde: Used for tissue fixation.

Ethanol: Used for dehydration.

Xylene: Optional clearing agent.

Polymethyl Methacrylate: Embedding medium.

Dyes: Various dyes are used in the staining process, including hematoxylin, eosin, and others.

Major Products Formed: The major products formed during the staining process are the stained tissue sections, which exhibit distinct colors for different cellular components, allowing for detailed morphological analysis.

Aplicaciones Científicas De Investigación

Tetrachrome stain has a wide range of scientific research applications, including:

Histology: Used to study tissue morphology and pathology in medical and biological research.

Bone Research: Employed in the analysis of mineralized bone specimens to visualize cellular and tissue structures.

Cancer Research: Utilized in the diagnosis and study of various cancers, including pituitary adenomas.

Developmental Biology: Applied in the study of embryonic development and tissue differentiation.

Neuroscience: Used to examine neural tissues and identify different cell types in the brain.

Mecanismo De Acción

Tetrachrome stain can be compared with other similar histological stains, such as:

Hematoxylin and Eosin (H&E) Stain: A widely used stain that provides excellent contrast for general tissue morphology.

Masson’s Trichrome Stain: Differentiates between muscle, collagen, and fibrin, commonly used in liver and muscle biopsies.

Gömöri Trichrome Stain: Used to distinguish muscle fibers from collagen fibers in muscle biopsies.

Uniqueness of this compound: this compound is unique in its ability to provide detailed visualization of cellular structures and differentiate between various tissue types. Its multi-dye approach allows for a comprehensive analysis of tissue morphology, making it a valuable tool in histological research.

Comparación Con Compuestos Similares

- Hematoxylin and Eosin (H&E) Stain

- Masson’s Trichrome Stain

- Gömöri Trichrome Stain

- Alizarin Red S Stain

- Safranin O Stain

Tetrachrome stain remains an essential tool in histological research, offering detailed insights into tissue structure and pathology. Its versatility and effectiveness make it a preferred choice for researchers and pathologists alike.

Propiedades

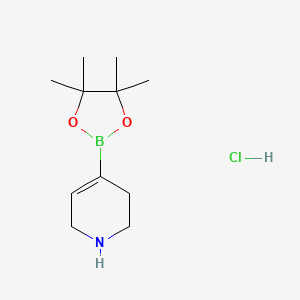

IUPAC Name |

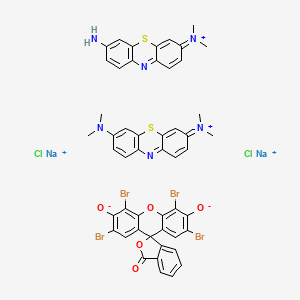

disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNPMYIXFLCHOU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H38Br4Cl2N6Na2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81142-52-1 |

Source

|

| Record name | Tetrachrome stain (macneal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.